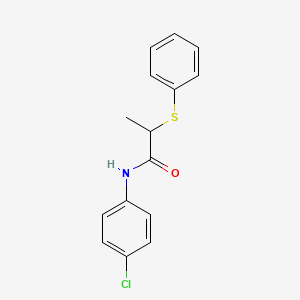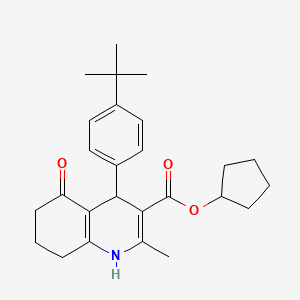![molecular formula C14H14N4O5S B5157472 ethyl oxo({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)acetate](/img/structure/B5157472.png)
ethyl oxo({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl oxo({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)acetate is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound, also known as EOPAS, is a sulfonamide-based inhibitor that has been found to exhibit potent activity against certain enzymes and proteins.
科学研究应用
Ethyl oxo({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)acetate has been extensively studied for its potential applications in the field of drug discovery. The compound has been found to exhibit potent inhibitory activity against several enzymes and proteins, including carbonic anhydrase IX, which is overexpressed in many types of cancer. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has been studied for its potential use as a diagnostic tool for the detection of cancer cells.
作用机制
The mechanism of action of ethyl oxo({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)acetate involves the inhibition of enzymes and proteins through the formation of a covalent bond with the active site of the target molecule. The sulfonamide group of this compound interacts with the zinc ion at the active site of carbonic anhydrase IX, leading to the inhibition of the enzyme's activity. The inhibition of carbonic anhydrase IX leads to a decrease in pH in the tumor microenvironment, which in turn inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as induce apoptosis in these cells. Additionally, this compound has been found to decrease tumor angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to cancer cells. The compound has also been shown to decrease the production of lactate in cancer cells, which is a byproduct of glycolysis and is known to promote tumor growth.
实验室实验的优点和局限性
Ethyl oxo({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)acetate has several advantages for use in lab experiments. The compound is stable and can be synthesized in large quantities, making it readily available for use in research. Additionally, this compound has been found to exhibit potent inhibitory activity against several enzymes and proteins, making it a valuable tool for the study of these molecules. However, there are also limitations to the use of this compound in lab experiments. The compound has been found to exhibit some toxicity towards normal cells, which may limit its use in certain applications. Additionally, the high potency of this compound may make it difficult to determine the optimal concentration for use in experiments.
未来方向
There are several future directions for the study of ethyl oxo({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)acetate. One potential application is the development of anticancer drugs based on the compound's inhibitory activity against carbonic anhydrase IX. Additionally, this compound may be used as a diagnostic tool for the detection of cancer cells. Further research is needed to determine the optimal concentration and dosing regimen for the compound, as well as its potential toxicity towards normal cells. Finally, the development of new synthetic methods for this compound may lead to the discovery of novel analogs with improved properties and efficacy.
Conclusion
In conclusion, this compound is a sulfonamide-based inhibitor that has garnered significant attention in scientific research due to its unique properties and potential applications. The compound has been found to exhibit potent inhibitory activity against several enzymes and proteins, making it a valuable tool for the study of these molecules. Additionally, this compound has been shown to exhibit several biochemical and physiological effects, including the inhibition of cancer cell growth and tumor angiogenesis. While there are limitations to the use of this compound in lab experiments, the compound has several potential applications in the development of anticancer drugs and diagnostic tools. Further research is needed to fully explore the potential of this compound and its analogs.
合成方法
The synthesis of ethyl oxo({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)acetate involves several steps, including the reaction of 4-aminobenzenesulfonamide with pyrimidine-2-amine, followed by the reaction of the resulting intermediate with ethyl oxoacetate. The final product is obtained through purification and isolation methods, such as recrystallization or column chromatography. The synthesis of this compound has been described in several scientific publications, and the compound has been synthesized in both small and large-scale quantities.
属性
IUPAC Name |
ethyl 2-oxo-2-[4-(pyrimidin-2-ylsulfamoyl)anilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S/c1-2-23-13(20)12(19)17-10-4-6-11(7-5-10)24(21,22)18-14-15-8-3-9-16-14/h3-9H,2H2,1H3,(H,17,19)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPALBPXILGKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(4-isobutoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5157389.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)-2-pyridinamine](/img/structure/B5157395.png)
![5-(4-morpholinylacetyl)-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5157400.png)
![3-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}methyl)phenol trifluoroacetate (salt)](/img/structure/B5157411.png)
![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-phenyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5157413.png)
![2-(3-methoxyphenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B5157432.png)

![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5157449.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B5157462.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5157478.png)

![N-(2,3-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5157485.png)

